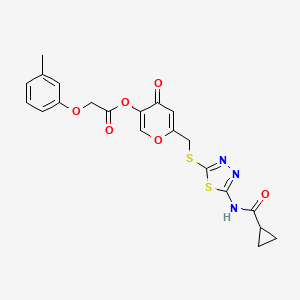![molecular formula C21H18FN3O3S2 B2921868 N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 833439-47-7](/img/structure/B2921868.png)
N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is complex, with several functional groups. It includes a thiophene ring, a dihydropyrazole ring, a phenyl ring, and a methanesulfonamide group .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Friedel–Crafts-Type Alkylation
Research by Kuhakarn et al. (2011) on bromodifluoro(phenylsulfanyl)methane undergoing Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds provides insights into synthetic strategies that might be applicable to the synthesis or functionalization of complex molecules like the one . These methodologies have been applied to synthesize naturally occurring xanthone derivatives, illustrating their utility in organic synthesis and drug discovery Kuhakarn et al., 2011.
Catalytic Behaviour in Transfer Hydrogenation
A study by Carrión et al. (2007) on (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands explored their catalytic behavior in transfer hydrogenation of ketones. This research highlights the potential catalytic applications of compounds containing pyrazolyl methanes, which could be relevant for reactions involving similar compounds to enhance their synthetic accessibility or modify their properties Carrión et al., 2007.
Synthesis of Vinyl Fluorides
McCarthy et al. (1990) demonstrated a method for the synthesis of α-fluoro-α,β-unsaturated sulfones, leading to a facile route to vinyl fluorides. This research is pertinent as it provides a synthetic pathway that could be explored for derivatives of the compound , especially in the context of introducing fluorine or modifying the sulfone group McCarthy et al., 1990.
Methanesulfonamide and Fluorophenyl Groups
Studies on N-(3,4-Dimethylphenyl)methanesulfonamide and N-(4-Fluorophenyl)methanesulfonamide provide insights into the structural characteristics and potential biological activities of compounds with methanesulfonamide and fluorophenyl groups. These studies can inform on the conformational preferences and interaction capabilities of such compounds, potentially guiding their applications in medicinal chemistry Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007.
Fluorinated Compound Synthesis
Research by Ni, Zhang, and Hu (2009) on the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes through nucleophilic fluoroalkylation showcases methods for introducing fluorine into complex molecules, which is highly relevant for the modification of pharmaceutical compounds to improve their properties Ni, Zhang, & Hu, 2009.
Future Directions
Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(16-5-2-3-6-17(16)22)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARWLUTUOZVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![(3-Methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2921789.png)


![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)



